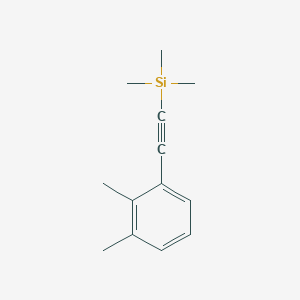
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane is an organosilicon compound characterized by the presence of a phenylethynyl group substituted with two methyl groups at the 2 and 3 positions, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,3-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethylene or phenylalkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-phenylethynyl)-trimethyl-silane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The trimethylsilyl group provides steric hindrance and electronic effects, which can modulate the compound’s behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylethynyl-trimethyl-silane: Lacks the methyl groups at the 2 and 3 positions, resulting in different reactivity and applications.
(2,3-Dimethyl-phenylethynyl)-triethyl-silane: Similar structure but with ethyl groups instead of methyl groups, leading to variations in steric and electronic properties.
(2,3-Dimethyl-phenylethynyl)-dimethyl-silane: Contains one less methyl group on the silicon atom, affecting its chemical behavior.
Uniqueness
(2,3-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the 2,3-dimethyl substitution on the phenylethynyl group enhances its stability and influences its interactions with other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C13H18Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-7-6-8-13(12(11)2)9-10-14(3,4)5/h6-8H,1-5H3 |
InChI Key |
SZJVFPPKUYGFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
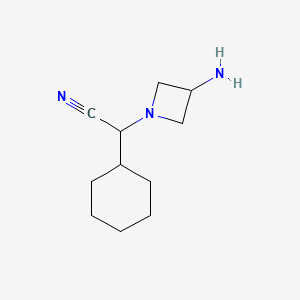
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
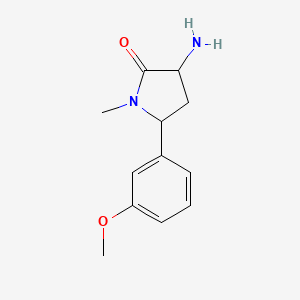
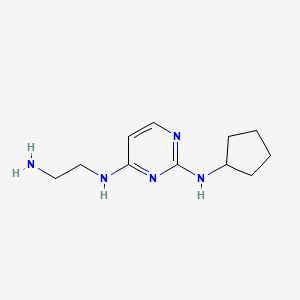
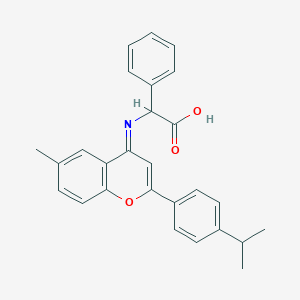
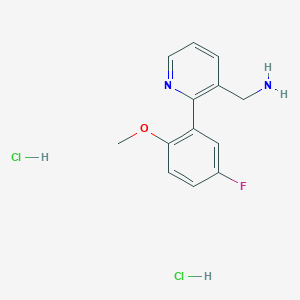
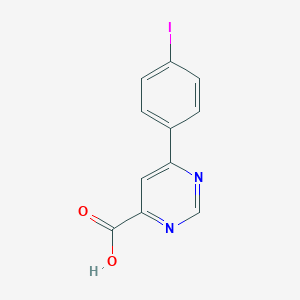
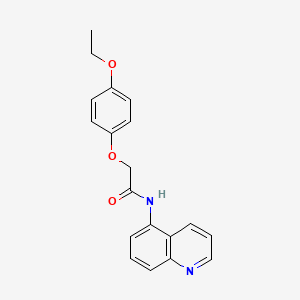
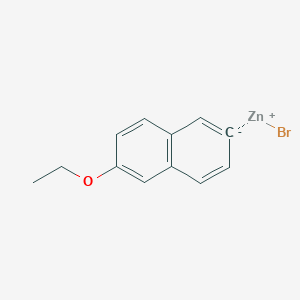

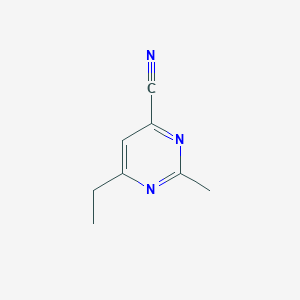
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
![[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)
